Fabio Mazzotti,
Lucia Bartella,
Ines Rosita Talarico,
Anna Napoli,
Leonardo Di Donna
PMID: 34022518
DOI:
10.1016/j.foodchem.2021.130060
Abstract
A fast and accurate methodology for the quantification of the most abundant flavanone glycosides in citrus beverages has been developed. The approach relies on the use of paper spray mass spectrometry, which allows to record data in few minutes and without sample pre-treatment. The experiments have been carried out in Multiple Reaction Monitoring scan mode, in order to obtain the best specificity and sensitivity. The analytical parameters were all satisfactory. The results coming from the analysis of real samples were compared to the data obtained by the commonly used chromatographic method, proving the robustness of the proposed approach.
Carlotta Ciaramelli,
Alessandro Palmioli,
Ada De Luigi,
Laura Colombo,
Gessica Sala,
Mario Salmona,
Cristina Airoldi
PMID: 33038804
DOI:
10.1016/j.foodchem.2020.128249
Abstract
The metabolic profile of Lavado cocoa was characterized for the first time by NMR spectroscopy, then compared with the profiles of fermented and processed varieties, Natural and commercial cocoa. The significant difference in the contents of theobromine and flavanols prompted us to examine the cocoa varieties to seek correlations between these metabolite concentrations and the anti-amyloidogenic activity reported for cocoa in the literature. We combined NMR spectroscopy, preparative reversed-phase (RP) chromatography, atomic force microscopy, in vitro biochemical and cell assays, to investigate and compare the anti-amyloidogenic properties of extracts and fractions enriched in different metabolite classes. Lavado variety was the most active and the catechins and theobromine were the chemical components of cocoa hindering Aβ peptide on-pathway aggregation and toxicity in a human neuroblastoma SH-SY5Y cell line.
Sameh S Elhady,
Reda F A Abdelhameed,
Mayada M El-Ayouty,
Amany K Ibrahim,
Eman S Habib,
Mohamed S Elgawish,
Hashim A Hassanean,
Martin K Safo,
Mohamed S Nafie,
Safwat A Ahmed
PMID: 33572651
DOI:
10.3390/molecules26030739
Abstract
In this study isolates from
, a wild plant from the Sinai Peninsula of Egypt, were identified and their selective cytotoxicity levels were evaluated. Phytochemical examination of the ethyl acetate (EtOAc) fraction of the methanolic (MeOH) extract of the plant led to the isolation of a new triflavanone compound (
), in addition to the isolation of nine previously reported compounds. These included five dicoumarinyl ethers found in
: daphnoretin methyl ether (
), rutamontine (
), neodaphnoretin (
), acetyldaphnoretin (
), and edgeworthin (
); two flavonoids: genkwanin (
) and
-tiliroside (
);
-hydroxy benzoic acid (
) and
sitosterol glucoside (
). Eight of the isolated compounds were tested for in vitro cytotoxicity against Vero and HepG2 cell lines using a sulforhodamine-B (SRB) assay. Compounds
,
and
exhibited remarkable cytotoxic activities against HepG2 cells, with IC
values of 8.6, 12.3 and 9.4 μM, respectively, yet these compounds exhibited non-toxic activities against the Vero cells. Additionally, compound
further exhibited promising cytotoxic activity against both MCF-7 and HCT-116 cells, with IC
values of 4.26 and 9.6 μM, respectively. Compound
significantly stimulated apoptotic breast cancer cell death, resulting in a 14.97-fold increase and arresting 40.57% of the cell population at the Pre-G1 stage of the cell cycle. Finally, its apoptosis-inducing activity was further validated through activation of BAX and caspase-9, and inhibition of BCL2 levels. In silico molecular docking experiments revealed a good binding mode profile of the isolates towards Ras activation/pathway mitogen-activated protein kinase (Ras/MAPK); a common molecular pathway in the development and progression of liver tumors.
Dong-Shin Kim,
Sang-Bin Lim
PMID: 33203922
DOI:
10.1038/s41598-020-76965-8
Abstract
Dietary guidelines recommend the consumption of flavonoid-rich extracts for several health benefits. Although immature Citrus unshiu pomace (ICUP) contains high levels of flavanone glycosides, many studies have concentrated on the optimization of flavonoid extraction from mature citrus peels. Therefore, we developed an optimized extraction method for hesperidin and narirutin from ICUP, and evaluated their antioxidant activities using ten different assay methods. The extraction conditions for the highest flavonoid yields based on a response surface methodology were 80.3 °C, 58.4% (ethanol concentration), 40 mL/g (solvent/feed), and 30 min, where the hesperidin and narirutin yields were 66.6% and 82.3%, respectively. The number of extractions was also optimized as two extraction steps, where the hesperidin and narirutin yields were 92.1% and 97.2%, respectively. Ethanol was more effective than methanol and acetone. The ethanol extract showed high scavenging activities against reactive oxygen species but relatively low scavenging activities for nitrogen radicals and reactive nitrogen species. The antioxidant activities showed a higher correlation with hesperidin content than narirutin content in the extracts. This study confirms the potential of an optimized method for producing antioxidant-rich extracts for the functional food and nutraceutical industries.
Susana Río Segade,
Ana Belén Bautista-Ortín,
Maria Alessandra Paissoni,
Simone Giacosa,
Vincenzo Gerbi,
Luca Rolle,
Encarna Gómez-Plaza
PMID: 32975414
DOI:
10.1021/acs.jafc.0c04081
Abstract
In this study, the combined effect of partial postharvest dehydration and long-term ozone treatment was evaluated at 10 and 20% weight loss as a strategy to induce compositional changes in grape skin flavanols. Two separate trials were carried out in thermohygrometric-controlled chambers at 20 °C and 70% relative humidity. The first trial was conducted under an ozone-enriched atmosphere at 30 μL/L, whereas the second trial was performed under an air atmosphere as a control. Two red wine grape varieties were studied, Barbera and Nebbiolo (
L.), for their different phenolic composition. Berry skin flavanol composition was determined by high-performance liquid chromatography after phloroglucinolysis and size-exclusion chromatography. The results showed that dehydration and ozone effects were variety-dependent. In Barbera skins, being characterized by lower proanthocyanidin contents, the two effects were significant and their combination showed interesting advantages related to lower proanthocyanidin loss as well as higher prodelphinidin and lower galloylation percentages. In Nebbiolo, skin flavanol composition was barely affected.
Xiao-Feng He,
Ji-Jun Chen,
Tian-Ze Li,
Xu-Ke Zhang,
Yuan-Qiang Guo,
Xue-Mei Zhang,
Jing Hu,
Chang-An Geng
PMID: 32965110
DOI:
10.1021/acs.jafc.0c04615
Abstract
The dried fruits of
were first revealed to have hypoglycemic effects on db/db mice at a concentration of 200 mg/kg. In order to clarify the antidiabetic constituents, 19 new flavanol-fatty alcohol hybrids, tsaokoflavanols A-S (
), were isolated and determined by extensive spectroscopic data and ECD calculations. Most of the compounds showed α-glucosidase and PTP1B dual inhibition, among which
,
,
,
, and
exhibited obvious activity against α-glucosidase with IC
values of 5.2-9.0 μM, 20-35 times stronger than that of acarbose (IC
, 180.0 μM); meanwhile,
,
-
, and
were PTP1B/TCPTP-selective inhibitors with IC
values of 56.4-80.4 μM, 2-4 times stronger than that of suramin sodium (IC
, 200.5 μM). Enzyme kinetics study indicated that compounds
,
,
, and
were α-glucosidase and PTP1B mixed-type inhibitors with
values of 13.0, 11.7, 2.9, and 5.3 μM and 142.3, 88.9, 39.2, and 40.8 μM, respectively. Docking simulations proved the importance of hemiacetal hydroxy, the orientation of 3,4-dihydroxyphenyl, and the length of alkyl in binding with α-glucosidase and PTP1B.
Ping Song,
Xuecui Li,
Tongxi Zhou,
Yu Peng,
Ho-Young Choi,
Yuanren Ma,
Xinzhou Yang
PMID: 34299455
DOI:
10.3390/molecules26144182
Abstract
An unprecedented novel flavanone davidone F (
) with a seven-membered ring side chain, and a novel flavanonol davidone G (
), along with 11 known flavonoids, were isolated from the ethyl acetate fraction of
(Franch.) Skeels. Their planar structures were established by UV, IR, HRESIMS, 1D and 2D NMR data. The relative configurations of
and
were determined by calculation of NMR chemical shift values, the absolute configuration of
and
were assigned by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. Moreover, compounds
-
were screened for the translocation activity of glucose transporter 4 (GLUT-4), and the fluorescence intensity was increased to the range of 1.56 and 2.79 folds. Compounds
and
showed moderate GLUT-4 translocation activity with 1.64 and 1.79 folds enhancement, respectively, at a concentration of 20 μg/mL.
Monika Dymarska,
Tomasz Janeczko,
Edyta Kostrzewa-Susłow
PMID: 33297500
DOI:
10.3390/molecules25235767
Abstract
In vitro plant cultures are gaining in industrial importance, especially as biocatalysts and as sources of secondary metabolites used in pharmacy. The idea that guided us in our research was to evaluate the biocatalytic potential of newly obtained callus tissue towards flavonoid compounds. In this publication, we describe new ways of using callus cultures in the biotransformations. In the first method, the callus cultures grown on a solid medium are transferred to the water, the reaction medium into which the substrate is introduced. In the second method, biotransformation is carried out on a solid medium by growing callus cultures. In the course of the research, we have shown that the callus obtained from
and
is capable of converting flavanone, 5-methoxyflavanone and 6-methoxyflavanone into the corresponding flavones.
Tsutomu Shimada,
Haruna Nagayoshi,
Norie Murayama,
Shigeo Takenaka,
Jun Katahira,
Vitchan Kim,
Donghak Kim,
Masayuki Komori,
Hiroshi Yamazaki,
F Peter Guengerich
PMID: 33047997
DOI:
10.1080/00498254.2020.1836433
Abstract
2'-Hydroxyflavanone (2'OHFva), 3'OHFva, 4'OHFva, and 6OHFva, the major oxidative products of flavanone by human cytochrome P450 (P450, CYP) enzymes, were studied in regard to further oxidation by human CYP1A1, 1A2, 1B1.1, 1B1.3, and 2A6. The products formed were analyzed with LC-MS/MS and characterized by their positive ion fragmentations on mass spectrometry. Several di-hydroxylated flavanone (diOHFva) and di-hydroxylated flavone (diOHFvo) products, detected by analyzing parent ions at
257 and 255, respectively, were found following incubation of these four hydroxylated flavanones with P450s. The
257 products were produced at higher levels than the latter with four substrates examined. The structures of the
257 products were characterized by LC-MS/MS product ion spectra, and the results suggest that 3'OHFva and 4'OHFva are further oxidized mainly at B-ring by P450s while 6OHFva oxidation was at A-ring. Different diOHFvo products (
255) were also characterized by LC-MS/MS, and the results suggested that most of these diOHFvo products were formed through oxidation or desaturation of the diOHFva products (
257) by P450s. Only when 4'OHFva (
241) was used as a substrate, formation of 4'OHFvo (
239) was detected, indicating that diOHFvo might also be formed through oxidation of 4'OHFvo by P450s. Finally, our results indicated that CYP1 family enzymes were more active than CYP2A6 in catalyzing the oxidation of these four hydroxylated flavanones, and these findings were supported by molecular docking studies of these chemicals with active sites of P450 enzymes.
Wen-Jun Xu,
Xin Xie,
Lin Wu,
Xiao-Meng Tian,
Cheng-Cheng Wang,
Ling-Yi Kong,
Jun Luo
PMID: 33026163
DOI:
10.1002/cbdv.202000706
Abstract
Three new β-triketone flavanone hybrids, cajuputones A-C were obtained from Melaleuca cajuputi (the Australian 'tea tree'). The structures of cajuputones A-C were elucidated by 1D/2D NMR spectroscopy and HR-ESI-MS analyses; and their absolute configurations were established by electric circular dichroism (ECD) calculations using TDDFT method. Structurally, cajuputones A-C feature a rare 6/6/6/6 oxatetracyclic ring system fused between an acylphloroglucinol-derived β-triketone and a pinocembrin or strobopinin moiety via an angle-type pyran-like motif. DFT-based conformational optimization in chloroform explained the similarity of the 1D NMR data of cajuputones B and C (C-2 epimers).